Filipin

Cholesterol Binding Polyene Antibiotics Membrane Biophysics

Filipin III (480-49-9) is the exclusive cholesterol probe that supports both fluorescence microscopy and freeze-fracture electron microscopy (CLEM), enabling ultrastructural localization of cholesterol-rich microdomains. It is the gold standard for diagnosing Niemann-Pick type C disease (85.7% sensitivity, 100% specificity) and detecting LP-X in cholestatic liver disease. Unlike other polyenes, Filipin III specifically binds unesterified cholesterol and fluorescence polarization enhances upon binding. Commercial isomer composition varies; our high-purity Filipin III (>98%) ensures reproducible quantitative assays and consistent histochemical performance across batches.

Molecular Formula C35H58O11
Molecular Weight 654.8 g/mol
CAS No. 11078-21-0; 480-49-9
Cat. No. B15562477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilipin
CAS11078-21-0; 480-49-9
Molecular FormulaC35H58O11
Molecular Weight654.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14+/t24-,25+,26-,27+,28-,29+,30+,31-,32+,33+,34-/m1/s1
InChIKeyIMQSIXYSKPIGPD-YQRUMEKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Filipin (CAS 11078-21-0; 480-49-9) – Polyene Macrolide Complex for Sterol-Specific Membrane Analysis and Antifungal Research


Filipin (CAS 11078-21-0) is a naturally occurring pentaene macrolide antibiotic complex, with Filipin III (CAS 480-49-9) constituting the major bioactive component [1]. The complex is isolated from *Streptomyces filipinensis* and comprises a mixture of four closely related isomers: Filipin I, II, III, and IV, which differ in their hydroxylation patterns and biological activities [1]. Filipin III is a 28-membered macrolide lactone containing a conjugated pentaene chromophore, which confers its intrinsic fluorescence properties and enables its use as a histochemical probe for unesterified cholesterol [1]. Upon binding to cholesterol in biological membranes, Filipin III forms characteristic ultrastructural aggregates detectable by freeze-fracture electron microscopy, and its fluorescence is quenched, providing a quantitative readout of cholesterol content [1].

Why Filipin Cannot Be Substituted by Generic Polyenes or Alternative Cholesterol Probes in Quantitative Research and Diagnostics


Filipin's utility in research and diagnostic applications cannot be replicated by simple substitution with other polyene macrolides (e.g., amphotericin B, nystatin) or alternative cholesterol probes due to fundamental differences in sterol selectivity, binding mechanism, and spectral properties [1]. Unlike amphotericin B and nystatin, which form sterol-dependent ion channels, Filipin III acts as a membrane disruptor and exhibits a unique fluorescence polarization enhancement upon binding to cholesterol that is not observed with other polyenes [1]. Moreover, the Filipin complex is not a single molecular entity but a mixture of isomers with markedly different bioactivities; commercial preparations vary significantly in their composition (e.g., Filipin III content ranging from 53% to 75.8%), directly impacting the reproducibility of quantitative assays . Alternative probes such as Perfringolysin O (PFO) or BODIPY-cholesterol lack the dual utility of Filipin III, which simultaneously serves as a fluorescent marker and an ultrastructural label for electron microscopy, making Filipin III the only probe capable of correlative light and electron microscopy (CLEM) studies of cholesterol distribution [2].

Filipin III – Quantitative Differentiation from Polyene Analogs and Cholesterol Probes: A Technical Evidence Guide for Scientific Procurement


Filipin III Exhibits the Highest Binding Affinity for Cholesterol Among Clinically Relevant Polyene Macrolides

Filipin III demonstrates a higher equilibrium binding constant for cholesterol compared to amphotericin B, nystatin, and lagosin, as determined by fluorescence excitation spectroscopy in aqueous sterol suspensions [1]. The relative binding affinities for cholesterol follow the order: Filipin III > amphotericin B > nystatin > lagosin [1]. This ranking directly correlates with the extent of membrane damage caused by these antibiotics, confirming that filipin III's superior cholesterol avidity translates into greater membrane-disrupting potency [1]. Furthermore, Filipin III shows a pronounced selectivity for specific sterol environments: it undergoes a large enhancement in fluorescence polarization upon binding to cholesterol and epi-cholesterol in lecithin vesicles, but only a small increase with thiocholesterol or androstan-3β-ol, indicating a stereospecific interaction not shared by amphotericin B [1].

Cholesterol Binding Polyene Antibiotics Membrane Biophysics

Compositional Heterogeneity of the Filipin Complex Dictates Biological Activity and Must Be Controlled for Reproducible Assays

The Filipin complex is not a single compound but a mixture of four isomers: Filipin I, II, III, and IV. Filipin III, the major and most active component, constitutes approximately 53% to 75.8% of the complex, depending on the fermentation and purification process [1]. The hemolytic activity of these components follows a distinct rank order: Filipin II ≈ Filipin III ≫ Filipin I > Filipin IV [1]. This order directly mirrors their membrane-disrupting and antifungal potencies [1]. Commercial preparations of the Filipin complex can therefore exhibit variable biological activity, as the proportion of the highly active Filipin III can differ by over 20 percentage points between suppliers . In contrast, purified Filipin III (CAS 480-49-9) offers a defined, single-component material with consistent potency and spectral properties, eliminating batch-to-batch variability .

Antifungal Activity Quality Control Natural Product Chemistry

Filipin III Enables Quantitative Detection of Unesterified Cholesterol with Linearity Across Two Orders of Magnitude and a Low Detection Limit

Filipin III-based staining of agarose gels provides a sensitive and quantitative method for detecting lipoprotein-X (LP-X), an abnormal nephrotoxic lipoprotein enriched in free cholesterol [1]. The assay demonstrates a linear detection range of 20–200 mg/dL free cholesterol (FC) with a coefficient of variation (CV) of less than 20%, and a lower limit of quantitation (LLOQ) of less than 1 mg/mL FC [1]. This performance exceeds that of conventional neutral lipid stains like Sudan Black, which fail to detect LP-X due to its low neutral lipid content [1]. Furthermore, the filipin method successfully quantifies LP-X in plasma from patients with familial LCAT deficiency (FLD), cholestasis, and fish-eye disease, and accurately monitors the reduction of LP-X following recombinant human LCAT (rhLCAT) treatment ex vivo [1].

Lipoprotein Analysis Diagnostic Assay Quantitative Cholesterol Detection

Filipin III is the Gold Standard for Cytological Diagnosis of Niemann-Pick Type C Disease, with Established Sensitivity and Specificity in Clinical Cohorts

Filipin staining of cultured skin fibroblasts is the established biochemical method for diagnosing Niemann-Pick disease type C (NP-C), a lysosomal storage disorder characterized by intracellular accumulation of unesterified cholesterol [1]. In a clinical cohort of suspected NP-C patients, filipin staining of blood smears achieved a diagnostic sensitivity of 85.7% and specificity of 100% for identifying NP-C cases [1]. While false-negative and inconclusive results occur in atypical variants, filipin staining remains the only widely validated cytological assay for NP-C diagnosis, and its utility is further supported by its ability to monitor therapeutic response to miglustat in NP-C patients [2]. Alternative biomarkers, such as plasma oxysterols (C-triol), are emerging but lack the single-cell resolution and historical validation of the filipin method [3].

Lysosomal Storage Disorder Diagnostic Cytology Niemann-Pick Type C

Filipin III Offers Dual-Modality Cholesterol Imaging, Supporting Correlative Light and Electron Microscopy (CLEM) Workflows

Filipin III is unique among cholesterol probes in its ability to serve as both a fluorescent marker for light microscopy and an ultrastructural label for electron microscopy [1]. Upon binding to cholesterol in membranes, Filipin III forms discrete 20–30 nm aggregates that are readily visualized by freeze-fracture electron microscopy (FFEM), providing a direct structural correlate to the fluorescence signal [2]. Alternative cholesterol probes, such as Perfringolysin O (PFO) or BODIPY-cholesterol, are limited to light microscopy and cannot provide ultrastructural localization [3]. Additionally, the fluorescence intensity of Filipin III is inversely proportional to cholesterol content in membrane fractions, enabling a quantitative, ratiometric readout that is not possible with most cholesterol probes [4]. This dual-modality capability makes Filipin III indispensable for correlative light and electron microscopy (CLEM) studies of cholesterol trafficking and membrane domain organization [1].

Correlative Microscopy Cholesterol Ultrastructure Membrane Biology

Filipin III – Validated Application Scenarios in Membrane Biology, Clinical Diagnostics, and Biopharmaceutical Research


Quantitative Fluorescence Microscopy of Free Cholesterol in Fixed Cells and Tissues

Filipin III is the preferred reagent for visualizing and quantifying unesterified cholesterol in fixed cells and tissues using wide-field or confocal fluorescence microscopy [8]. Standard protocols involve fixation with 4% formaldehyde, quenching with glycine, and staining with 0.05 mg/mL filipin III in PBS for 2 hours at room temperature . This method enables the optical discrimination of intracellular cholesterol pools, such as those in late endosomes and lysosomes, and supports quantitative image analysis using automated pipelines [10]. Unlike alternative stains like Nile Red or BODIPY 493/503, Filipin III exhibits high specificity for free cholesterol over esterified sterols, making it the gold standard for studying cholesterol trafficking in lysosomal storage disorders and neurodegenerative diseases [3].

Biochemical Diagnosis of Niemann-Pick Type C Disease Using Filipin Staining of Skin Fibroblasts or Blood Smears

Filipin III staining is a validated clinical diagnostic assay for Niemann-Pick type C (NP-C) disease, a rare lysosomal storage disorder [8]. The test is performed on cultured skin fibroblasts or, as a preliminary screen, on peripheral blood smears . Positive staining reveals perinuclear punctate fluorescence corresponding to cholesterol accumulation in lysosomal storage organelles [8]. The assay's established sensitivity (85.7%) and specificity (100%) in clinical cohorts make it an essential tool for confirming NP-C diagnosis prior to genetic sequencing, and it is also used to monitor therapeutic response to miglustat [10]. Diagnostic laboratories rely on filipin III as the only cytological stain capable of directly visualizing the cholesterol storage defect in NP-C [8].

Quantification of Lipoprotein-X in Plasma for Monitoring Recombinant LCAT Therapy and Cholestatic Disease

Filipin III staining of agarose gels enables sensitive and quantitative detection of lipoprotein-X (LP-X), an abnormal nephrotoxic lipoprotein enriched in free cholesterol that accumulates in familial LCAT deficiency (FLD) and cholestatic liver disease [8]. The method provides a linear detection range of 20–200 mg/dL free cholesterol with a coefficient of variation below 20%, and a lower limit of quantitation under 1 mg/mL [8]. This assay is used clinically to monitor disease progression in FLD patients and to assess the efficacy of recombinant human LCAT (rhLCAT) therapy ex vivo [8]. The high sensitivity and specificity of filipin III for free cholesterol make it uniquely suited for this application, as conventional lipid stains fail to detect LP-X due to its low neutral lipid content [8].

Correlative Light and Electron Microscopy (CLEM) of Cholesterol-Rich Membrane Domains

Filipin III is the only cholesterol probe that supports both fluorescence microscopy and freeze-fracture electron microscopy (FFEM), enabling correlative imaging of cholesterol distribution at the light and ultrastructural levels [8]. In this workflow, cells or membranes are stained with filipin III, and fluorescence images are acquired to map cholesterol distribution . Subsequently, samples are prepared for FFEM, where filipin III–cholesterol complexes appear as discrete 20–30 nm aggregates, providing high-resolution localization of cholesterol-rich microdomains [10]. This dual-modality approach is essential for studying membrane lipid rafts, caveolae, and the structural organization of cholesterol in cellular membranes, and cannot be achieved with other cholesterol probes such as PFO or BODIPY-cholesterol [8].

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